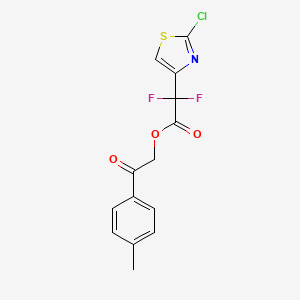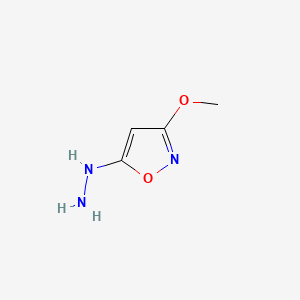
5-Hydrazinyl-3-methoxyisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-3-methoxy-1,2-oxazole: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazinyl group and the methoxy group on the oxazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-3-methoxy-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with methoxy-substituted precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for 5-hydrazinyl-3-methoxy-1,2-oxazole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydrazinyl-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the oxazole ring.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hydrazinyl-3-methoxy-1,2-oxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with specific therapeutic targets.
Industry: In the industrial sector, 5-hydrazinyl-3-methoxy-1,2-oxazole is explored for its potential use in materials science. It may be used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 5-hydrazinyl-3-methoxy-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The methoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
5-Hydrazinyl-3-methyl-1,2-oxazole: Similar structure but with a methyl group instead of a methoxy group.
5-Hydrazinyl-3-ethoxy-1,2-oxazole: Contains an ethoxy group instead of a methoxy group.
5-Hydrazinyl-3-phenyl-1,2-oxazole: Features a phenyl group, which significantly alters its chemical properties.
Uniqueness: 5-Hydrazinyl-3-methoxy-1,2-oxazole is unique due to the presence of both the hydrazinyl and methoxy groups on the oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C4H7N3O2 |
|---|---|
Peso molecular |
129.12 g/mol |
Nombre IUPAC |
(3-methoxy-1,2-oxazol-5-yl)hydrazine |
InChI |
InChI=1S/C4H7N3O2/c1-8-4-2-3(6-5)9-7-4/h2,6H,5H2,1H3 |
Clave InChI |
VZTNKUHVIDFTEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


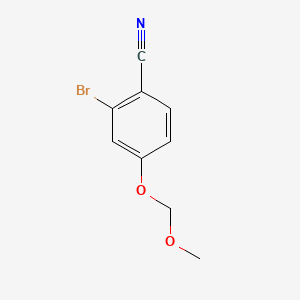
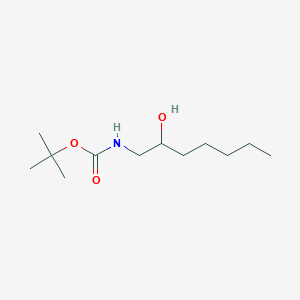
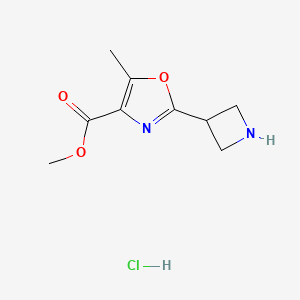
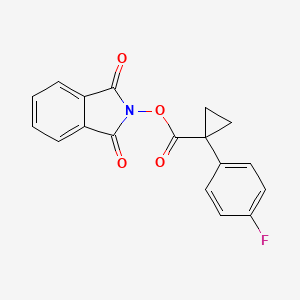

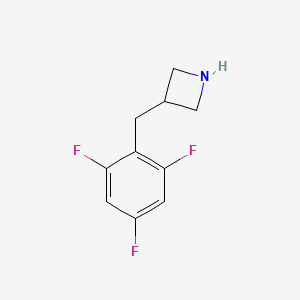

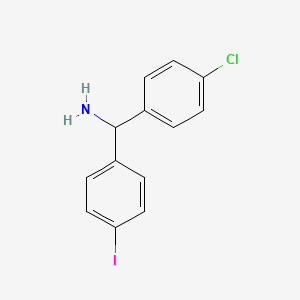
![3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid](/img/structure/B13577362.png)

